N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide
Description
N-[(1,2-Dimethylindol-5-yl)methyl]-2,6-difluorobenzamide is a synthetic benzamide derivative characterized by a 2,6-difluorobenzamide core substituted with a 1,2-dimethylindol-5-ylmethyl group.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O/c1-11-8-13-9-12(6-7-16(13)22(11)2)10-21-18(23)17-14(19)4-3-5-15(17)20/h3-9H,10H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCLVAKESBLMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of 2,6-Difluorobenzonitrile
A high-yielding method (91.2%) involves alkaline hydrolysis of 2,6-difluorobenzonitrile:
Reaction Conditions :
- Reagents : 30% H₂O₂, 20% NaOH
- Temperature : 50°C
- Time : 5 hours
Procedure :
- 2,6-Difluorobenzonitrile (0.214 mol) is suspended in NaOH solution.
- H₂O₂ is added dropwise over 3 hours.
- The mixture is neutralized with HCl to pH 7.0, yielding 2,6-difluorobenzamide as a crystalline solid.
Advantages :
- Avoids harsh acidic conditions that could defluorinate the aromatic ring.
- Scalable to industrial production.
Alternative Route via 2,6-Difluorobenzoic Acid
For laboratories without access to benzonitrile precursors:
- Chlorination : Treat 2,6-difluorobenzoic acid with oxalyl chloride in toluene at reflux:
$$
\text{2,6-F}2\text{C}6\text{H}3\text{COOH} + \text{(COCl)}2 \rightarrow \text{2,6-F}2\text{C}6\text{H}_3\text{COCl} + \text{CO} + \text{HCl}
$$ - Ammonolysis : React the acyl chloride with aqueous NH₃ to form 2,6-difluorobenzamide.
Yield : ~85-90% after recrystallization from ethanol/water.
Synthesis of (1,2-Dimethylindol-5-yl)methylamine
Indole Alkylation and Functionalization
The indole scaffold is constructed through Friedel-Crafts alkylation and subsequent modifications:
Step 1: 1,2-Dimethylindole Synthesis
- Start with indole-5-carbaldehyde.
- Methylation :
Step 2: Reductive Amination
- Reduce the aldehyde to a primary alcohol using NaBH₄.
- Convert alcohol to mesylate (MsCl, Et₃N).
- Amine formation via Gabriel synthesis or direct ammonolysis.
Alternative Route :
- Start with 5-nitroindole.
- Methylate positions 1 and 2.
- Reduce nitro group to NH₂ using H₂/Pd-C.
- Introduce methylamine via reductive alkylation.
Amide Coupling Methods
Acyl Chloride-Mediated Coupling
- Generate 2,6-difluorobenzoyl chloride (Section 2.2).
- React with (1,2-dimethylindol-5-yl)methylamine in toluene at 0-5°C.
- Add K₂CO₃ to scavenge HCl.
Conditions :
- Molar ratio : 1:1.05 (amine excess)
- Time : 12-18 hours
- Yield : 78-82%
Coupling Reagent Approach
For acid-sensitive substrates:
- Use EDCl/HOBt in dichloromethane.
- Advantages : Mild conditions, minimal racemization.
- Yield : 70-75% after column chromatography.
Process Optimization and Scalability
Critical Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction Temperature | 0-5°C (coupling) | Prevents decomposition |
| Solvent | Anhydrous toluene | Enhances solubility |
| Base | K₂CO₃ (2.5 eq.) | Neutralizes HCl |
Industrial-Scale Adaptations
- Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processing.
- Crystallization : Use anti-solvent (n-heptane) to precipitate product at 90% purity.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : C18 column, 70:30 MeOH/H₂O, retention time 8.2 min.
- Impurities : <0.5% unreacted amine (by ion-pair chromatography).
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide and related compounds:
Key Structural and Functional Insights
Substituent Diversity: The target compound’s 1,2-dimethylindole group distinguishes it from analogues like diflubenzuron (4-chlorophenyl) and teflubenzuron (dichloro-difluorophenyl). Fluorine substitutions at the 2,6-positions of the benzamide ring are conserved across all compounds, suggesting their critical role in stabilizing molecular interactions with target enzymes (e.g., chitin synthase) .
Mechanistic Implications: Compounds like diflubenzuron inhibit chitin synthesis in insects by disrupting UDP-N-acetylglucosamine polymerization . Halogenated substituents (e.g., Cl, F) in analogues enhance environmental persistence and bioavailability, whereas the indole group may increase metabolic degradation rates due to oxidative susceptibility .
Regulatory and Safety Profiles: Diflubenzuron is classified as a UN3082 environmentally hazardous substance (Packing Group III) due to its aquatic toxicity . The target compound’s indole moiety could reduce environmental persistence compared to highly halogenated analogues, though this remains speculative without empirical data. Novaluron and hexaflumuron exhibit broader regulatory approvals for agricultural use, likely due to their optimized substituent configurations for target selectivity .
Biological Activity
N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide is a synthetic compound classified within the indole derivatives, known for their diverse biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C18H16F2N2O
- CAS Number : 852137-42-9
The biological activity of this compound primarily involves its interaction with specific molecular targets. The indole moiety allows binding to various receptors and enzymes, modulating their activity. This compound has been investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit critical cellular pathways.
Key Mechanisms:
- FtsZ Inhibition : The compound shows significant activity against bacterial strains by targeting FtsZ, a protein essential for bacterial cell division. Studies indicate that fluorination enhances binding affinity and antimicrobial efficacy against Staphylococcus aureus .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various strains of S. aureus are indicative of its potency:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | TBD |
| 3-Methoxybenzamide (3-MBA) | 256 |
| 2,6-Difluoro-3-methoxybenzamide (DFMBA) | 8 |
These results suggest that the difluorobenzamide scaffold significantly enhances antibacterial activity compared to non-fluorinated analogs .
Anticancer Activity
Preliminary studies indicate potential anticancer properties through modulation of apoptosis pathways and inhibition of tumor growth. The compound's ability to interact with p53 modulators suggests a role in cancer therapy .
Case Studies
- Study on Antibacterial Activity : A study published in 2023 evaluated the antibacterial effects of various benzamide derivatives against S. aureus. The results indicated that the presence of fluorine atoms in the benzamide structure correlates with increased antibacterial activity due to enhanced hydrophobic interactions with the FtsZ protein .
- Anticancer Mechanism Exploration : Research investigating the role of indole derivatives in cancer treatment highlighted that compounds similar to this compound can induce apoptosis in cancer cells through p53 pathway activation .
Comparative Analysis with Similar Compounds
The unique structure of this compound provides distinct advantages over other indole derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial and anticancer | Difluoro substitution enhances efficacy |
| 3-Methoxybenzamide | Moderate antibacterial | Lacks fluorination |
| 2,6-Difluoro-3-methoxybenzamide | High antibacterial | Stronger binding to FtsZ |
This table illustrates how the difluoro substitution enhances both stability and biological activity compared to similar compounds.
Q & A
Basic: What are the critical considerations for synthesizing N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide with high purity?
Answer:
Synthesis requires precise control of reaction conditions. For example:
- Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the indole and benzamide moieties, as seen in similar benzamide syntheses .
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile optimize intermediate solubility and reaction rates .
- Fluorine stability : Avoid harsh acidic/basic conditions to prevent defluorination; monitor via -NMR .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water mixtures improves purity. Confirm purity by HPLC (>95%) and mass spectrometry .
Advanced: How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
The 2,6-difluoro substitution on the benzamide ring induces strong electron-withdrawing effects:
- Electrophilic reactions : Fluorine deactivates the benzene ring, directing electrophiles to meta/para positions relative to the amide group. Computational modeling (DFT) predicts preferential sites for functionalization .
- Nucleophilic reactions : The electron-deficient benzamide carbonyl is more susceptible to nucleophilic attack (e.g., by amines or hydrazines). Kinetic studies using -NMR can track reaction progress .
- Comparative data : Fluorine’s electronegativity increases hydrogen-bonding potential, affecting crystal packing (verified by X-ray crystallography in related compounds) .
Basic: What spectroscopic techniques are most effective for structural validation of this compound?
Answer:
- - and -NMR : Identify aromatic protons (δ 6.5–8.0 ppm for indole and benzamide) and methyl groups (δ 2.5–3.0 ppm for dimethylindole) .
- -NMR : Confirm fluorine presence (δ -110 to -120 ppm for aromatic fluorines) and rule out degradation .
- HRMS (ESI+) : Validate molecular weight (expected [M+H] ~345.3 Da) and isotopic patterns .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous benzamide derivatives?
Answer:
Contradictions may arise from:
- Assay variability : Standardize in vitro assays (e.g., IC measurements) using consistent cell lines and controls. For example, discrepancies in antifungal activity could stem from differing fungal strains .
- Solubility effects : Poor solubility in DMSO/PBS may lead to false negatives. Use solubilization agents (e.g., cyclodextrins) or alternative solvents .
- Metabolic stability : Screen for metabolite interference via LC-MS/MS. Fluorine substituents may alter metabolic pathways compared to non-fluorinated analogs .
- Structural analogs : Compare activity trends using SAR tables (e.g., logP vs. IC) to identify critical substituents .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Answer:
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and Candida spp. .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to quantify IC values .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
- Data normalization : Include positive controls (e.g., fluconazole for antifungal assays) and triplicate replicates .
Advanced: What computational strategies can predict the compound’s binding affinity to target proteins?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., cytochrome P450 or kinase domains). Fluorine’s van der Waals radius and electronegativity are critical parameters .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond dynamics .
- Free-energy calculations : MM-PBSA/GBSA methods quantify binding energies, prioritizing fluorobenzamide derivatives for synthesis .
- Validation : Cross-reference with experimental IC data from analogous compounds .
Basic: How to optimize reaction yields for introducing the 1,2-dimethylindole moiety?
Answer:
- Protection/deprotection : Protect indole NH with Boc groups before alkylation to prevent side reactions .
- Catalysis : Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-indole linkages) .
- Temperature control : Maintain 60–80°C for amide bond formation to balance reaction rate and byproduct formation .
- Yield data : Typical yields range from 45–70% for multi-step syntheses; TLC (hexane:EtOAc 3:1) monitors progress .
Advanced: What mechanistic studies are needed to elucidate the compound’s mode of action in cellular systems?
Answer:
- Fluorescent labeling : Attach NBD or BODIPY probes to track cellular uptake and sublocalization via confocal microscopy .
- Pull-down assays : Use biotinylated derivatives with streptavidin beads to identify binding partners (LC-MS/MS proteomics) .
- Gene expression profiling : RNA-seq or qPCR to analyze pathways affected (e.g., apoptosis or oxidative stress) .
- Kinetic studies : Surface plasmon resonance (SPR) measures real-time binding to purified targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
